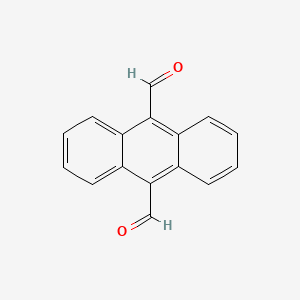

Anthracene-9,10-dicarbaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

anthracene-9,10-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O2/c17-9-15-11-5-1-2-6-12(11)16(10-18)14-8-4-3-7-13(14)15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBRUFOSORMQHES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064549 | |

| Record name | 9,10-Anthracenedicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7044-91-9 | |

| Record name | 9,10-Anthracenedicarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7044-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedicarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007044919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedicarboxaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedicarboxaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anthracene-9,10-dicarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-ANTHRACENEDICARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CFX48CDY8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of Anthracene-9,10-dicarbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Anthracene-9,10-dicarbaldehyde, a key building block in the development of advanced materials and pharmaceutical compounds. This document details the synthetic protocol, purification methods, and extensive characterization data, presented in a clear and accessible format to support ongoing research and development efforts.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the formylation of 9,10-dibromoanthracene. This method involves a lithium-halogen exchange followed by quenching with an electrophilic formylating agent.

A widely adopted and effective protocol is detailed below.[1]

Experimental Protocol

Materials:

-

9,10-dibromoanthracene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) solution

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Magnesium Sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

Procedure:

-

A solution of 9,10-dibromoanthracene (1.0 g, 2.98 mmol) in anhydrous THF (25 mL) is prepared in a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

To this cooled solution, n-butyllithium (1.36 mL of a 2.4 M solution in hexanes, 3.27 mmol, 1.1 equivalents) is added dropwise while maintaining the temperature at -78 °C. The reaction mixture is then stirred at this temperature for 1 hour.

-

Anhydrous DMF (0.25 mL, 3.27 mmol, 1.1 equivalents) is added dropwise to the reaction mixture.

-

The reaction is allowed to slowly warm to room temperature and is stirred for an additional 12 hours.

-

The reaction is quenched by the addition of 25 mL of water.

-

The resulting precipitate is collected by filtration and dried.

-

The crude product is purified by column chromatography on silica gel using dichloromethane as the eluent.

-

The final product, this compound, is obtained as an orange solid with a yield of approximately 47.3%.[1]

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 7044-91-9 | [2] |

| Molecular Formula | C₁₆H₁₀O₂ | [2] |

| Molecular Weight | 234.25 g/mol | [2] |

| Appearance | Light yellow to brown powder/crystal | [3] |

| Melting Point | 242.0 - 246.0 °C | [3] |

| Purity | >98.0% (GC) | [3] |

Spectroscopic Characterization

Comprehensive spectroscopic analysis is crucial for the structural confirmation of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary technique for verifying the structure of the target compound.

¹H NMR Data:

-

Solvent: Chloroform-d (CDCl₃)

-

Frequency: 600 MHz

-

Chemical Shifts (δ) and Multiplicity:

-

11.47 ppm (s, 2H, -CHO)

-

8.72 ppm (d, 4H, Ar-H)

-

7.69 ppm (d, 4H, Ar-H)[1]

-

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 11.47 | singlet | 2H | Aldehydic protons |

| 8.72 | doublet | 4H | Aromatic protons |

| 7.69 | doublet | 4H | Aromatic protons |

Note: Predicted ¹³C NMR data is also available, which can be a useful reference.[4]

Infrared (IR) Spectroscopy

While a specific experimental IR spectrum for this compound was not found in the immediate search, the expected characteristic absorption bands can be inferred from the functional groups present in the molecule. For comparison, the IR spectrum of the parent anthracene molecule is well-documented.[5]

Expected Characteristic IR Peaks:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C=O stretching (aldehyde): ~1700-1680 cm⁻¹ (a strong, characteristic band)

-

C=C stretching (aromatic): ~1600-1450 cm⁻¹

-

C-H bending (aromatic): ~900-675 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

Predicted Mass Spectrometry Data:

-

Molecular Ion [M]⁺: m/z 234.06808

-

[M+H]⁺: m/z 235.07536

-

[M+Na]⁺: m/z 257.05730[6]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated anthracene system. The absorption spectrum of anthracene and its derivatives is characterized by distinct vibronic bands. The introduction of aldehyde groups is expected to cause a bathochromic (red) shift of these absorption bands. For comparative purposes, the UV-Vis spectrum of 9-anthracenylmethyl acrylate shows characteristic absorption peaks that are altered upon dimerization.[7]

Expected UV-Vis Absorption:

-

The spectrum is anticipated to show characteristic absorption bands in the UV and potentially the near-visible region, typical for extended aromatic systems.

Logical Relationship of Characterization Data

Caption: Relationship between the compound and characterization techniques.

This guide provides a foundational understanding of the synthesis and characterization of this compound, equipping researchers with the necessary information for its successful preparation and validation. The detailed protocols and compiled data serve as a valuable resource for its application in the synthesis of novel materials and therapeutic agents.

References

- 1. rsc.org [rsc.org]

- 2. 7044-91-9|this compound|BLD Pharm [bldpharm.com]

- 3. Anthracene-9,10-dicarboxaldehyde | 7044-91-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Page loading... [guidechem.com]

- 5. Infrared Spectrum of Anthracene-d10 (Journal Article) | OSTI.GOV [osti.gov]

- 6. PubChemLite - this compound (C16H10O2) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Photophysical Properties of Anthracene-9,10-dicarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Anthracene and its derivatives are a cornerstone of fluorescence spectroscopy and materials science, prized for their high quantum yields and sensitivity to their local environment. The introduction of aldehyde functionalities at the 9 and 10 positions of the anthracene core in Anthracene-9,10-dicarbaldehyde (also known as 9,10-diformylanthracene) is anticipated to modulate its electronic and, consequently, its photophysical properties. These aldehyde groups offer reactive sites for further chemical modifications, making this molecule a versatile building block for more complex molecular systems. This guide serves as a central resource for researchers interested in harnessing the potential of this compound.

Synthesis of this compound

A common synthetic route to this compound involves the oxidation of 9,10-bis(chloromethyl)anthracene. The following is a generalized protocol based on established methods.

Experimental Protocol: Synthesis

Materials:

-

9,10-bis(chloromethyl)anthracene

-

2-Nitropropane

-

Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

An alkanol (e.g., methanol, ethanol)

-

An alkali metal hydroxide (e.g., Potassium hydroxide)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve 9,10-bis(chloromethyl)anthracene in a binary solvent system composed of either DMSO or DMF and an alkanol.

-

Add 2-nitropropane to the solution, which will act as the oxidizing agent.

-

Introduce an alkali metal hydroxide to the reaction mixture.

-

Maintain the reaction at a temperature between 15°C and 85°C for a period of one to six hours, with continuous stirring.

-

Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC).

-

Upon completion, the product, this compound, can be isolated and purified using standard organic chemistry techniques, such as crystallization or column chromatography.

Photophysical Properties

The photophysical properties of a molecule describe its interaction with light, specifically the processes of light absorption and emission. For this compound, a key known parameter is its maximum absorption wavelength.

Absorption Spectroscopy

The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy ground state to a higher energy excited state. The wavelength at which this absorption is most efficient is known as the maximum absorption wavelength (λmax).

Table 1: Absorption Properties of this compound

| Property | Value | Solvent |

| Maximum Absorption Wavelength (λmax) | 430 nm[1] | Diphenyl ether |

| Molar Extinction Coefficient (ε) | Data Not Available | - |

Note: The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.

Fluorescence Spectroscopy

Following absorption of light, an excited molecule can return to its ground state by emitting a photon. This process is known as fluorescence. Key parameters characterizing fluorescence are the emission spectrum, the fluorescence quantum yield (Φf), and the fluorescence lifetime (τf).

Experimental Protocols for Photophysical Characterization

UV-Vis Absorption Spectroscopy

This workflow outlines the steps to determine the absorption spectrum and molar extinction coefficient.

Caption: Workflow for determining the molar extinction coefficient.

Fluorescence Quantum Yield Determination (Relative Method)

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. The relative method, comparing the sample to a standard with a known quantum yield, is commonly employed.

Equation for Relative Quantum Yield Calculation:

Φx = Φstd * (Ix / Istd) * (Astd / Ax) * (ηx2 / ηstd2)

Where:

-

Φ is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

The subscripts 'x' and 'std' refer to the unknown sample and the standard, respectively.

Caption: Workflow for relative fluorescence quantum yield measurement.

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

The fluorescence lifetime (τf) is the average time a molecule remains in the excited state before emitting a photon. TCSPC is a highly sensitive technique for its determination.

Caption: Schematic of a Time-Correlated Single Photon Counting (TCSPC) setup.

Potential Role in Signaling Pathways

While direct evidence for the involvement of this compound in biological signaling pathways is currently lacking in the scientific literature, the structurally related class of molecules, anthracene-9,10-diones, has been investigated for their biological activity. Notably, certain anthracene-9,10-dione derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.

The structural similarity between this compound and the core of these dione inhibitors suggests a potential, yet unproven, avenue for investigation. The aldehyde functionalities could potentially interact with biological nucleophiles within signaling proteins.

Caption: Hypothetical relationship to Wnt/β-catenin signaling.

Conclusion and Future Directions

This compound remains a molecule of significant interest with partially characterized photophysical properties. The provided absorption maximum serves as a starting point for further investigation. The experimental protocols detailed in this guide offer a clear roadmap for researchers to fully elucidate its fluorescence characteristics, including its emission spectrum, quantum yield, and lifetime. Future research should focus on performing these measurements in a variety of solvents to understand the influence of the environment on its photophysical behavior. Furthermore, exploring its reactivity and potential interactions with biological macromolecules could unveil novel applications in drug development and as a fluorescent probe for cellular imaging. The hypothetical link to signaling pathways, inspired by related structures, warrants further investigation to determine if this compound or its derivatives could emerge as novel modulators of cellular processes.

References

Spectroscopic Analysis of Anthracene-9,10-dicarbaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthracene-9,10-dicarbaldehyde and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest in various scientific fields, including materials science and drug development. Their rigid, planar structure and conjugated π-system impart unique photophysical properties, making them valuable building blocks for fluorescent probes, organic light-emitting diodes (OLEDs), and potential therapeutic agents. A thorough understanding of the spectroscopic characteristics of these molecules is paramount for their application and development. This guide provides an in-depth overview of the key spectroscopic techniques used to analyze this compound derivatives, detailed experimental protocols, and a summary of representative spectroscopic data.

Core Spectroscopic Techniques

The structural and photophysical properties of this compound derivatives are primarily investigated using a suite of spectroscopic methods. These include Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, UV-Visible (UV-Vis) absorption spectroscopy to study electronic transitions, and fluorescence spectroscopy to characterize the emission properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the chemical structure of newly synthesized this compound derivatives. Both ¹H and ¹³C NMR are employed to provide a detailed map of the carbon and hydrogen framework of the molecule.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The absorption spectrum is characterized by the wavelengths of maximum absorbance (λmax), which correspond to the energy required to promote an electron from the ground state to an excited state. The shape and position of the absorption bands are sensitive to the molecular structure and the solvent environment.

Fluorescence Spectroscopy

Many this compound derivatives are highly fluorescent. Fluorescence spectroscopy is used to measure the emission spectrum, which is the light emitted as the molecule returns from an excited state to the ground state. Key parameters obtained from fluorescence spectroscopy include the emission maximum (λem), fluorescence quantum yield (ΦF), and fluorescence lifetime (τF). These parameters are crucial for applications such as fluorescent probes and OLEDs.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure of the synthesized derivatives.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve 5-10 mg of the this compound derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and its chemical stability.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Data Acquisition:

-

Acquire a ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required. Proton decoupling is typically used to simplify the spectrum.

Data Analysis:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts (δ), coupling constants (J), and multiplicity of the signals to elucidate the structure of the molecule.

UV-Visible (UV-Vis) Absorption Spectroscopy

Objective: To determine the absorption properties of the derivatives.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of the this compound derivative in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile) at a known concentration (typically in the range of 10⁻³ to 10⁻⁴ M).

-

From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.1 and 1.0 at the λmax (typically around 10⁻⁵ to 10⁻⁶ M).

-

Use a 1 cm path length quartz cuvette for all measurements.

-

Use the same batch of solvent as a reference blank.

Data Acquisition:

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-600 nm).

-

The instrument should be set to a scan speed that allows for adequate resolution of the spectral features.

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Calculate the molar extinction coefficient (ε) at each λmax using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

Objective: To characterize the fluorescence emission properties of the derivatives.

Instrumentation: A spectrofluorometer.

Sample Preparation:

-

Prepare a dilute solution of the this compound derivative in a spectroscopic grade solvent. The concentration should be low enough to avoid inner-filter effects (typically an absorbance of < 0.1 at the excitation wavelength).

-

Use a 1 cm path length quartz fluorescence cuvette.

Data Acquisition:

-

Set the excitation wavelength (λex), which is typically the λmax determined from the UV-Vis absorption spectrum.

-

Record the emission spectrum over a wavelength range that is longer than the excitation wavelength.

-

To determine the fluorescence quantum yield (ΦF), a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or 9,10-diphenylanthracene in cyclohexane) is measured under the same experimental conditions.[1][2]

Data Analysis:

-

Identify the wavelength of maximum emission (λem).

-

Calculate the fluorescence quantum yield (ΦF) using the following equation: ΦF_sample = ΦF_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample" and "ref" refer to the sample and the reference standard, respectively.

Quantitative Data Summary

The following tables summarize representative spectroscopic data for this compound and some of its derivatives. It is important to note that the specific values can be influenced by the solvent and the substituents on the anthracene core.

Table 1: ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) in CDCl₃ |

| Aldehydic Protons (-CHO) | 11.47 (s, 2H) |

| Aromatic Protons | 8.72 (d, 4H) |

| Aromatic Protons | 7.69 (d, 4H) |

Data sourced from a supplementary information file for a research article.[3]

Table 2: Photophysical Data for Selected 9,10-Disubstituted Anthracene Derivatives

| Compound | Solvent | λabs (nm) | λem (nm) | ΦF | Reference |

| 9,10-Diphenylanthracene | Cyclohexane | 373 | 426 | 1.0 | AAT Bioquest |

| 9,10-Dicyanoanthracene | Various | - | - | Varies with solvent | RSC Publishing[4] |

| Anthracene | Cyclohexane | 356 | - | 0.36 | OMLC[1] |

Note: Data for a wider range of specific this compound derivatives is sparse in the readily available literature. The provided data for related compounds illustrates the typical range of photophysical properties.

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis for this compound derivatives can be visualized as a sequential process, starting from the synthesis of the compound to the final interpretation of its properties.

Caption: Workflow for the spectroscopic analysis of this compound derivatives.

This comprehensive approach, combining structural and photophysical characterization, is essential for the rational design and application of novel this compound derivatives in various scientific and technological domains.

References

Unveiling the Structural Architecture of Anthracene-9,10-dicarbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characteristics of Anthracene-9,10-dicarbaldehyde. Due to the limited availability of a complete, publicly accessible experimental crystal structure for this specific molecule, this document presents a detailed analysis based on available computational studies and the experimentally determined crystal structure of the closely related analogue, Anthracene-9,10-dicarboxylic acid. This guide also outlines detailed experimental protocols for the synthesis and crystallographic analysis of this compound, providing a foundational framework for further research and application in materials science and drug development.

Introduction

Anthracene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest due to their unique photophysical properties and potential applications in organic electronics, chemosensors, and as building blocks for complex molecular architectures. This compound, with its reactive aldehyde functionalities at the 9 and 10 positions, is a particularly interesting molecule for the synthesis of novel materials and potential pharmacophores. A precise understanding of its three-dimensional structure is paramount for predicting its behavior and designing new applications.

While a definitive experimental crystal structure for this compound is not currently available in public crystallographic databases, computational studies, specifically Density Functional Theory (DFT) analyses, have provided valuable insights into its molecular geometry. These theoretical models, when benchmarked against the known crystal structures of similar compounds, offer a reliable approximation of its structural parameters.

This guide will leverage the crystallographic data of Anthracene-9,10-dicarboxylic acid as a primary analogue to discuss the expected solid-state packing and intermolecular interactions of this compound.

Molecular Structure and Computational Analysis

Theoretical investigations using DFT have been conducted to elucidate the electronic and structural properties of this compound. These studies suggest a planar anthracene core with the two aldehyde groups twisted out of the plane of the aromatic rings due to steric hindrance.

For comparative purposes, the crystal structure of 9-anthraldehyde, a mono-aldehyde derivative, has been experimentally determined and shows that the aldehyde group is rotated out of the plane of the anthracene ring by approximately 27°[1]. A similar, if not more pronounced, out-of-plane torsion is anticipated for the two aldehyde groups in this compound.

Crystallographic Data of a Structural Analogue: Anthracene-9,10-dicarboxylic acid

To provide a quantitative understanding of the solid-state arrangement of a closely related molecule, the crystallographic data for Anthracene-9,10-dicarboxylic acid is presented below. This data has been retrieved from the Cambridge Crystallographic Data Centre (CCDC) and serves as a valuable reference for predicting the packing behavior of this compound. The substitution of carboxylic acid groups for aldehyde groups is expected to influence the intermolecular interactions, primarily through the formation of strong hydrogen bonds.

Table 1: Crystallographic Data for Anthracene-9,10-dicarboxylic acid

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 10.345(2) |

| b (Å) | 5.1450(10) |

| c (Å) | 11.685(2) |

| α (°) | 90 |

| β (°) | 108.89(3) |

| γ (°) | 90 |

| Volume (ų) | 588.9(2) |

| Z (Molecules per unit cell) | 2 |

| Calculated Density (g/cm³) | 1.503 |

Data obtained from the Cambridge Crystallographic Data Centre (CCDC) for a representative entry of Anthracene-9,10-dicarboxylic acid.

Table 2: Selected Bond Lengths and Angles for Anthracene-9,10-dicarboxylic acid

| Bond/Angle | Length (Å) / Angle (°) |

| C-C (aromatic) | 1.375 - 1.435 |

| C-C (exocyclic) | 1.495(3) |

| C=O | 1.255(3) |

| C-O | 1.285(3) |

| C-C-C (aromatic) | 119.5 - 121.5 |

| O-C=O | 123.4(2) |

These values are representative and may vary slightly between different crystallographic determinations.

Experimental Protocols

This section outlines the detailed methodologies for the synthesis of this compound and the subsequent determination of its crystal structure via single-crystal X-ray diffraction.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process starting from a readily available precursor such as 9,10-dibromoanthracene.

Step 1: Lithiation of 9,10-dibromoanthracene A solution of 9,10-dibromoanthracene in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this solution, two equivalents of an organolithium reagent, typically n-butyllithium, are added dropwise. The reaction mixture is stirred at this low temperature for 1-2 hours to ensure complete formation of the 9,10-dilithioanthracene intermediate.

Step 2: Formylation An excess of a formylating agent, such as N,N-dimethylformamide (DMF), is then added to the solution of the dilithioanthracene at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred for several hours.

Step 3: Work-up and Purification The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Single-Crystal Growth

High-quality single crystals suitable for X-ray diffraction are crucial for accurate structure determination. Several methods can be employed for the crystallization of this compound:

-

Slow Evaporation: A saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, toluene) is prepared. The solution is loosely covered to allow for the slow evaporation of the solvent at a constant temperature.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

1. Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

2. Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

3. Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

4. Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to optimize the atomic coordinates, displacement parameters, and other structural parameters until the calculated and observed diffraction patterns show the best possible agreement.

5. Data Deposition: The final crystallographic data, including atomic coordinates, is typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to make it accessible to the scientific community.

Structure-Property Relationships

The arrangement of molecules in the solid state, governed by intermolecular forces, dictates the bulk properties of the material. For anthracene derivatives, properties such as fluorescence, conductivity, and reactivity are highly dependent on the crystal packing. Understanding the crystal structure of this compound is therefore crucial for the rational design of materials with desired functionalities.

Conclusion and Future Outlook

This technical guide has provided a comprehensive overview of the structural aspects of this compound, drawing upon computational data and the experimental crystal structure of a close analogue. The detailed experimental protocols for its synthesis and crystallographic analysis offer a clear roadmap for researchers seeking to further investigate this promising molecule.

The definitive experimental determination of the crystal structure of this compound remains a critical next step. Such data would not only validate and refine the current theoretical models but also provide a solid foundation for the rational design of novel materials with tailored optical and electronic properties. The exploration of its coordination chemistry and its use as a building block in covalent organic frameworks (COFs) and other supramolecular assemblies are exciting avenues for future research.

References

An In-depth Technical Guide to the Synthesis of Novel Anthracene-9,10-dicarbaldehyde Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Anthracene-9,10-dicarbaldehyde and its analogues, compounds of significant interest in medicinal chemistry and materials science. This document details key synthetic methodologies, presents quantitative data for a range of derivatives, and explores the biological context of these molecules, particularly their application as potential anticancer agents.

Introduction

This compound and its derivatives are a class of polycyclic aromatic hydrocarbons characterized by aldehyde functional groups at the 9 and 10 positions of the anthracene core. This core structure imparts unique photophysical properties and serves as a scaffold for the development of compounds with diverse biological activities. Notably, analogues such as bisantrene have demonstrated potent antineoplastic activity, primarily through mechanisms involving DNA intercalation and the inhibition of topoisomerase II. The synthetic versatility of the anthracene framework allows for the introduction of various substituents, enabling the fine-tuning of physicochemical properties and biological efficacy. This guide focuses on two primary synthetic routes to access these valuable compounds and discusses the signaling pathways implicated in their anticancer effects.

Synthetic Methodologies

The synthesis of this compound analogues can be broadly approached via two main strategies: the formylation of a pre-functionalized anthracene core and the conversion of substituted anthraquinones.

Synthesis via Formylation of 9,10-Dibromoanthracene Derivatives

A common and direct method for the synthesis of the parent this compound involves the di-lithiation of 9,10-dibromoanthracene followed by quenching with an electrophilic formylating agent such as N,N-dimethylformamide (DMF). This method can be adapted for the synthesis of substituted analogues by starting with appropriately substituted 9,10-dibromoanthracene precursors.

Experimental Protocol: Synthesis of this compound

-

Materials: 9,10-dibromoanthracene, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi) in hexanes, anhydrous N,N-dimethylformamide (DMF), distilled water.

-

Procedure:

-

A solution of 9,10-dibromoanthracene (1.0 g, 2.98 mmol) in anhydrous THF (25 mL) is cooled to -78 °C in a dry ice/acetone bath under an inert atmosphere (e.g., nitrogen or argon).[1]

-

To this cooled solution, n-butyllithium (1.1 equivalents, 3.27 mmol) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.[1]

-

Anhydrous DMF (1.1 equivalents, 0.25 mL, 3.27 mmol) is then added dropwise to the reaction mixture, which is subsequently stirred for an additional 2 hours at -78 °C.[1]

-

The reaction is allowed to warm to room temperature and stirred for a further 12 hours.

-

The reaction is quenched by the careful addition of 25 mL of water.[1]

-

The resulting precipitate is collected by filtration and dried to afford this compound as an orange solid.[1]

-

-

Purification: The crude product can be further purified by column chromatography or recrystallization.

-

Yield: A reported yield for this procedure is 47.3% (0.33 g).[1]

Synthesis from Substituted Anthraquinones

An alternative and versatile route for generating a wider array of analogues begins with substituted anthraquinones. This multi-step process involves the conversion of the quinone carbonyls into epoxide intermediates, followed by rearrangement to the desired dicarbaldehyde.

Experimental Protocol: General Procedure for the Synthesis of Substituted Anthracene-9,10-dicarboxaldehydes from Anthraquinones [2]

This process can be broken down into three main stages:

-

Formation of the Dispiro-oxirane Intermediate:

-

A solution of trimethylsulfonium iodide in dimethylsulfoxide (DMSO) is added dropwise to a stirred mixture of sodium hydride and the appropriately substituted anthraquinone in DMSO under an inert atmosphere in the dark.

-

After stirring at room temperature, the reaction mixture is poured into ice water, and the crystalline dispiro-oxirane product is collected.

-

-

Rearrangement to the 9,10-Dihydro-9,10-anthracenedicarboxaldehyde:

-

The dispiro-oxirane intermediate is treated with a Lewis acid, such as boron trifluoride etherate, or a strong acid like methanesulfonic acid, in an aprotic solvent. This induces a rearrangement to the corresponding 9,10-dihydro-9,10-anthracenedicarboxaldehyde. For example, using lithium bromide in acetonitrile at 60 °C has been shown to be effective.

-

-

Oxidation to the this compound:

-

The intermediate from the previous step, which contains a hydroxymethyl group, is oxidized to the dicarbaldehyde. A common reagent for this transformation is the sulfur trioxide pyridine complex in a mixture of triethylamine and DMSO.

-

The reaction mixture is stirred and then poured into water to precipitate the final product, which is collected by filtration.

-

This methodology allows for the synthesis of analogues with a variety of substituents, including halogens, alkyl groups, and alkoxy groups, as detailed in the quantitative data section.

Quantitative Data on Synthesized Analogues

The following table summarizes the quantitative data for the synthesis of this compound and a selection of its analogues.

| Compound Name | Starting Material | Key Reagents | Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR) |

| This compound | 9,10-Dibromoanthracene | n-BuLi, DMF | 47.3%[1] | 242.0-246.0[3] | δ 11.47 (s, 2H), 8.72 (d, 4H), 7.69 (d, 4H)[1] |

| 2-Chloro-9,10-anthracenedicarboxaldehyde | 2-Chloro-10-(hydroxymethyl)-9-anthraldehyde | SO₃-pyridine complex, Et₃N, DMSO | 94.4% (of oxidation step) | 192-195[2] | Not Reported |

| 2-Methyl-9,10-anthracenedicarboxaldehyde | 10-(Hydroxymethyl)-2-methyl-9-anthraldehyde | SO₃-pyridine complex, Et₃N, DMSO | 94.4% (of oxidation step) | 150-152[2] | Not Reported |

| Unsubstituted 9,10-anthracenedicarboxaldehyde | 10-Hydroxymethyl-9-anthracenecarboxaldehyde | SO₃-pyridine complex, Et₃N, DMSO | 98.3% (of oxidation step) | 224-245[2] | Not Reported |

Biological Activity and Signaling Pathways

Analogues of this compound, most notably bisantrene, have been investigated for their potent anticancer activities. Their mechanisms of action are multifaceted, primarily targeting cellular DNA and associated enzymes, which in turn affects critical signaling pathways involved in cell proliferation and survival.

Key Mechanisms of Action:

-

DNA Intercalation: The planar aromatic structure of these compounds allows them to insert between the base pairs of the DNA double helix. This distortion of the DNA structure interferes with replication and transcription.[4]

-

Topoisomerase II Inhibition: These compounds can stabilize the covalent complex between topoisomerase II and DNA, leading to the accumulation of DNA strand breaks and ultimately triggering apoptosis.

-

Modulation of Signaling Pathways: The cellular damage induced by these agents activates stress-response pathways and can inhibit pro-survival signaling. Studies on bisantrene have shown inhibition of the PI3K/mTOR and Wnt/β-catenin pathways, and activation of the SAPK/JNK stress signaling pathway.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of substituted this compound analogues from the corresponding anthraquinones.

Caption: General synthetic route from substituted anthraquinones.

Signaling Pathways Affected by this compound Analogues

This diagram depicts the key signaling pathways modulated by anticancer analogues like bisantrene.

Caption: Key signaling pathways modulated by anticancer analogues.

Conclusion

This technical guide has outlined robust and adaptable synthetic routes for the preparation of this compound and its analogues. The methodologies presented, starting from either substituted 9,10-dibromoanthracenes or anthraquinones, offer access to a wide chemical space for this class of compounds. The provided quantitative data serves as a valuable resource for researchers in planning and executing these syntheses. Furthermore, the elucidation of the mechanisms of action and the affected signaling pathways for bioactive analogues like bisantrene underscores the therapeutic potential of these molecules and provides a rational basis for the future design of novel drug candidates. The combination of versatile synthesis and significant biological activity makes this compound analogues a continuing area of interest for chemical and pharmaceutical research.

References

- 1. rsc.org [rsc.org]

- 2. US4211726A - Synthesis of substituted 9,10-anthracene-dicarboxaldehydes and 9,10-dihydro-9,10-anthracenedicarboxaldehydes - Google Patents [patents.google.com]

- 3. Anthracene-9,10-dicarboxaldehyde | 7044-91-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Bisantrene - Wikipedia [en.wikipedia.org]

Investigating the Electronic Properties of Anthracene-Based Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthracene, a polycyclic aromatic hydrocarbon comprised of three fused benzene rings, serves as a fundamental building block for a diverse array of functional organic materials.[1][2] Its inherent photophysical properties, including strong fluorescence, have made it a focal point of research for decades.[1][3] Through strategic chemical modifications, the electronic characteristics of anthracene derivatives can be finely tuned, leading to their application in a wide range of fields, from organic electronics to biomedical imaging and sensing.[4][5][6] This technical guide provides an in-depth exploration of the electronic properties of anthracene-based compounds, detailing experimental methodologies for their characterization and presenting key data for a selection of derivatives.

Core Electronic Properties of Anthracene

The electronic behavior of anthracene is dictated by its extended π-conjugated system. This delocalization of electrons across the fused rings gives rise to its characteristic absorption and emission spectra.[1] Unsubstituted anthracene typically exhibits a blue fluorescence, with an emission spectrum peaking between 400 nm and 440 nm.[2] It is classified as a wide band-gap organic semiconductor.[2] The electronic properties can be significantly altered by introducing various substituents at different positions on the anthracene core, affecting the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[7][8]

Photophysical Properties of Anthracene Derivatives

The interaction of anthracene-based compounds with light is a cornerstone of their utility. Key photophysical parameters include absorption wavelength (λabs), emission wavelength (λem), fluorescence quantum yield (Φf), and fluorescence lifetime (τ).

Substituent Effects on Photophysical Properties

The nature and position of substituents on the anthracene ring play a crucial role in modulating its photophysical properties. Electron-donating or -withdrawing groups, as well as moieties that extend the π-conjugation, can lead to significant shifts in the absorption and emission spectra. For instance, extending the π-conjugation, as seen in 9,10-bis(phenylethynyl)anthracene derivatives, results in a red-shift of both the absorption and emission spectra and shorter radiative lifetimes.[9] The introduction of styryl and triphenylamine groups to the anthracene core has been shown to induce intramolecular charge transfer (ICT) properties.[4]

Quantitative Photophysical Data

The following table summarizes the photophysical properties of selected anthracene derivatives.

| Compound Name | λabs (nm) | λem (nm) | Quantum Yield (Φf) | Solvent | Reference |

| 9,10-bis(phenylethynyl)anthracene | ~430 | ~450 | > 0.90 | Solution | [9] |

| (E)-4′-(2-(anthracen-9-yl)vinyl)-N,N-diphenylbiphenyl-4-amine | Not Specified | Not Specified | Higher than cyano-substituted derivative | Solution | [4] |

| (E/Z)-(2-anthracen-9-yl)-3-(4′-(diphenylamino)biphenyl-4-yl)acrylonitrile | Not Specified | Not Specified | Lower than non-cyano derivative | Solution | [4] |

| 9,10-di(pyren-1-yl)anthracene (PyAnPy) | Not Specified | Deep-blue | High | Not Specified | [10] |

| 1,1′-(2,6-di-tert-butylanthracene-9,10-diyl)dipyrene (PyTAnPy) | Not Specified | Deep-blue | High | Not Specified | [10] |

| 9-(4-phenyl)anthracene | 325-425 | Blue | 0.20-0.75 | Not Specified | [8] |

| 9-(4-phenylethynyl)-anthracene | 325-425 | Blue | 0.20-0.75 | Not Specified | [8] |

| 9,10-bis(phenylethynyl)anthracene | 325-425 | Blue | 0.20-0.75 | Not Specified | [8] |

Electrochemical Properties and Charge Transport

The electrochemical characteristics of anthracene derivatives are critical for their application in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[5][6] Cyclic voltammetry is a key technique used to determine the HOMO and LUMO energy levels, which in turn dictate the ease of charge injection and transport.

HOMO-LUMO Engineering

The HOMO-LUMO energy gap (Egap) of anthracene derivatives can be tuned by chemical modification.[8] Increasing the degree of conjugation generally leads to a decrease in the HOMO-LUMO gap.[8] Theoretical methods, such as Density Functional Theory (DFT), are often employed to predict and understand these electronic properties.[7][11]

Charge Carrier Mobility

The efficiency of charge transport in organic semiconductors is quantified by their charge carrier mobility. Anthracene-based materials have been investigated as p-type, n-type, and ambipolar semiconductors.[12][13] For instance, a naphthyl-substituted anthracene derivative has demonstrated good charge transporting properties with a mobility of up to 1.10 cm² V⁻¹ s⁻¹.[14] The molecular packing in the solid state, which can be influenced by substituents, significantly impacts charge transport.[7]

Quantitative Electrochemical and Charge Transport Data

| Compound Name | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Mobility (cm² V⁻¹ s⁻¹) | Application | Reference |

| Anthracene Derivative | Not Specified | Not Specified | Not Specified | 3.74 x 10⁻⁴ | OFET | [15] |

| 6-(4-(-2 Ethyl Octyl) Phenyl) 2-Phenyl Anthracene (EOPPA) | Not Specified | Not Specified | Not Specified | > 0.18 | OFET | [12] |

| Naphthyl substituted anthracene (NaAnt) | Not Specified | Not Specified | Not Specified | 1.10 | Optoelectronics | [14] |

| Anthracene-DTTCNQ co-crystal | Not Specified | Not Specified | Not Specified | Ambipolar | OFET | [13] |

Experimental Protocols

Detailed experimental procedures are crucial for the reliable characterization of anthracene-based compounds. Below are outlines for key experimental techniques.

UV-Visible Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission properties of the compound.

Methodology:

-

Sample Preparation: Dissolve a small amount of the anthracene derivative in a suitable spectroscopic grade solvent (e.g., toluene, THF, acetonitrile) to prepare a dilute solution (typically in the micromolar range).

-

Absorption Measurement: Record the UV-Vis absorption spectrum using a spectrophotometer, scanning a wavelength range that covers the expected absorption bands of the anthracene core and any substituents (e.g., 200-800 nm).

-

Fluorescence Measurement: Excite the sample at a wavelength corresponding to a major absorption peak and record the emission spectrum using a spectrofluorometer.

-

Quantum Yield Determination: Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

Cyclic Voltammetry (CV)

Objective: To determine the HOMO and LUMO energy levels of the compound.

Methodology:

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., dichloromethane, acetonitrile).

-

Working Electrode: Use a glassy carbon electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl or saturated calomel electrode (SCE) as the reference electrode.

-

Measurement: Dissolve the anthracene derivative in the electrolyte solution. Record the cyclic voltammogram by scanning the potential in both the anodic and cathodic directions.

-

Data Analysis: Determine the onset oxidation and reduction potentials from the voltammogram. Use these values to calculate the HOMO and LUMO energy levels, often referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.

Organic Field-Effect Transistor (OFET) Fabrication and Characterization

Objective: To measure the charge carrier mobility of the material.

Methodology:

-

Substrate Preparation: Use a heavily doped silicon wafer with a thermally grown silicon dioxide layer as the substrate, which serves as the gate electrode and gate dielectric, respectively.

-

Electrode Deposition: Pattern the source and drain electrodes (e.g., gold) onto the substrate using photolithography or shadow masking.

-

Semiconductor Deposition: Deposit a thin film of the anthracene derivative onto the substrate using techniques like spin-coating, drop-casting, or vacuum deposition.

-

Device Characterization: Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer. Extract the field-effect mobility from the saturation regime of the transfer curve.

Visualizing Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the relationships between molecular structure and properties.

Caption: General workflow for the investigation of anthracene-based compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Anthracene - Wikipedia [en.wikipedia.org]

- 3. [PDF] Photophysical Properties of Anthracene Derivatives | Semantic Scholar [semanticscholar.org]

- 4. Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]

- 7. Theoretical investigations on the charge transport properties of anthracene derivatives with aryl substituents at the 2,6-position—thermally stable “herringbone” stacking motifs - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Orthogonal anthracene and pyrene derivatives for efficient pure deep-blue organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 11. Journal of Physical Chemistry and Functional Materials » Submission » A Theoretical Study on Anthracene Molecule [dergipark.org.tr]

- 12. researchgate.net [researchgate.net]

- 13. Growth direction dependent separate-channel charge transport in the organic weak charge-transfer co-crystal of anthracene–DTTCNQ - Materials Horizons (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and characterization of anthracene derivative for organic field-effect transistor fabrication - PubMed [pubmed.ncbi.nlm.nih.gov]

Luminescence Unveiled: A Technical Guide to 9,10-Disubstituted Anthracene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core luminescence properties of 9,10-disubstituted anthracene derivatives, a class of molecules pivotal to advancements in organic electronics and photochemistry. Anthracene, a fundamental polycyclic aromatic hydrocarbon, exhibits intriguing photophysical behavior that is significantly modulated by substitution at its 9 and 10 positions. These modifications influence the molecule's electronic structure, leading to tunable emission colors, enhanced fluorescence quantum yields, and unique excited-state dynamics. This guide provides a comprehensive overview of their synthesis, photophysical characteristics, and the experimental methodologies employed in their study, with a focus on applications such as Organic Light-Emitting Diodes (OLEDs) and triplet-triplet annihilation (TTA) upconversion.

Core Luminescence Properties: A Comparative Analysis

The introduction of substituents at the 9 and 10 positions of the anthracene core profoundly impacts its photophysical properties. Aryl, thiophene, and various electron-donating or electron-withdrawing groups can be strategically employed to fine-tune the emission wavelength, quantum efficiency, and excited-state lifetime. The following table summarizes key quantitative data for a selection of 9,10-disubstituted anthracene derivatives, offering a comparative overview of their luminescence characteristics.

| Compound Name | Substituent at 9- | Substituent at 10- | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) | Solvent |

| 9,10-Diphenylanthracene (DPA) | Phenyl | Phenyl | 373, 393 | 410, 432 | 0.90 - 1.00 | Cyclohexane |

| 9,10-Bis(phenylethynyl)anthracene (BPEA) | Phenylethynyl | Phenylethynyl | 431, 458 | 465, 495 | ~0.95 | Dichloromethane |

| 9-Phenyl-10-(naphthalen-1-yl)anthracene | Phenyl | Naphthalen-1-yl | 376, 396 | 414, 436 | 0.93 | Toluene |

| 9,10-Di(thiophen-2-yl)anthracene | Thiophen-2-yl | Thiophen-2-yl | 416, 440 | 450, 478 | 0.02 | Toluene |

| 4-(10-Phenylanthracen-9-yl)pyridine | Phenyl | Pyridin-4-yl | 374, 394 | 412, 433 | 0.85 | Toluene |

| 9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene | Phenyl | 4-(Trifluoromethyl)phenyl | 374, 394 | 411, 431 | 0.91 | Toluene |

| 4-(10-Phenylanthracen-9-yl)benzonitrile | Phenyl | 4-Cyanophenyl | 376, 397 | 414, 435 | 0.87 | Toluene |

Experimental Protocols

The synthesis and characterization of 9,10-disubstituted anthracene derivatives involve a series of well-established chemical and analytical techniques. The following sections detail the methodologies for the synthesis of these compounds and the measurement of their key luminescence properties.

Synthesis of 9,10-Disubstituted Anthracene Derivatives via Suzuki-Miyaura Cross-Coupling

A prevalent method for the synthesis of 9,10-diaryl- and 9-aryl-10-heteroarylanthracenes is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile method allows for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.

General Procedure:

-

Reactant Preparation: In a flame-dried Schlenk flask, 9,10-dibromoanthracene (1.0 eq.), the desired aryl or heteroaryl boronic acid (2.2-2.5 eq.), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05-0.10 eq.) are combined.

-

Solvent and Base Addition: A degassed solvent mixture, typically toluene/ethanol or THF/water, is added, followed by an aqueous solution of a base, most commonly sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) (2.0-3.0 M solution).

-

Reaction Execution: The reaction mixture is thoroughly degassed by several cycles of vacuum and backfilling with an inert gas (e.g., nitrogen or argon). The mixture is then heated to reflux (typically 80-100 °C) and stirred vigorously for 12-24 hours. Reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 9,10-disubstituted anthracene derivative.[1]

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. The comparative method, using a well-characterized standard with a known quantum yield, is a widely adopted technique.[2][3]

Methodology:

-

Standard Selection: A standard compound with an emission profile similar to the sample under investigation is chosen. For blue-emitting anthracene derivatives, 9,10-diphenylanthracene (ΦF ≈ 0.90-1.0 in cyclohexane) is a common standard.[4]

-

Solution Preparation: A series of dilute solutions of both the standard and the sample are prepared in the same spectroscopic-grade solvent. The concentrations are adjusted so that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.[2][3]

-

Absorbance Measurement: The UV-Vis absorption spectra of all solutions are recorded using a spectrophotometer.

-

Fluorescence Measurement: The fluorescence emission spectra of all solutions are recorded using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

-

Data Analysis: The integrated fluorescence intensity is plotted against the absorbance at the excitation wavelength for both the sample and the standard. The slope of the resulting linear fit is determined for each.

-

Quantum Yield Calculation: The fluorescence quantum yield of the sample (ΦF,sample) is calculated using the following equation:

ΦF,sample = ΦF,std * (msample / mstd) * (η2sample / η2std)

where ΦF,std is the quantum yield of the standard, msample and mstd are the slopes of the plots for the sample and standard, respectively, and ηsample and ηstd are the refractive indices of the respective solvents (if different).[2]

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key synthetic pathway and a fundamental photophysical process involving 9,10-disubstituted anthracene derivatives.

References

Understanding the Structure-Property Relationships in Anthracene Dicarboxaldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-property relationships in anthracene dicarboxaldehydes, a class of compounds with significant potential in materials science and medicinal chemistry. By understanding how modifications to their molecular structure influence their photophysical and electronic properties, researchers can strategically design novel molecules with tailored functionalities for applications ranging from organic light-emitting diodes (OLEDs) to targeted anticancer agents.

Core Concepts: The Anthracene Dicarboxaldehyde Scaffold

Anthracene, a polycyclic aromatic hydrocarbon, forms the core of these molecules. Its extended π-conjugated system is responsible for its characteristic photophysical properties, including strong UV absorption and blue fluorescence. The addition of two aldehyde (-CHO) groups, typically at the 9 and 10 positions, introduces electron-withdrawing characteristics that significantly modulate the electronic and, consequently, the photophysical properties of the anthracene core. Further functionalization of the anthracene ring system allows for fine-tuning of these properties.

Synthesis of Substituted Anthracene Dicarboxaldehydes

The synthesis of substituted 9,10-anthracenedicarboxaldehydes can be achieved through a multi-step process, often starting from the corresponding substituted anthraquinone. A general synthetic pathway is outlined below.

Experimental Protocol: Synthesis of Substituted 9,10-Anthracenedicarboxaldehydes

This protocol is adapted from a general method for the preparation of 9,10-anthracenedicarboxaldehydes.

Step 1: Formation of the Dispiro[oxirane-2,9'(10'H)-anthracene-10',2"-oxirane] Intermediate

-

To a stirred mixture of a substituted anthraquinone and sodium hydride in dry dimethylsulfoxide (DMSO) under an inert atmosphere (e.g., argon or nitrogen) and in the dark, a solution of trimethylsulfonium iodide in dry DMSO is added dropwise over a period of 30-45 minutes at room temperature.

-

The reaction mixture is stirred for an additional 1-2 hours at room temperature.

-

The mixture is then poured into ice water, and the resulting crystalline precipitate of the dispiro[oxirane-2,9'(10'H)-anthracene-10',2"-oxirane] derivative is collected by filtration.

Step 2: Rearrangement to the 9,10-Dihydro-9,10-anthracenedicarboxaldehyde

-

The dispiro[oxirane-2,9'(10'H)-anthracene-10',2"-oxirane] derivative is treated with a lithium salt such as lithium bromide or lithium perchlorate in an aprotic organic solvent like acetonitrile.

-

This rearrangement is typically carried out at a temperature between 25°C and 75°C in the dark for 10-20 hours.

-

Filtration of the reaction mixture followed by cooling of the filtrate to -40°C can facilitate the crystallization of the 9,10-dihydro-9,10-anthracenedicarboxaldehyde product.

Step 3: Oxidation to the 9,10-Anthracenedicarboxaldehyde

-

The 9,10-dihydro-9,10-anthracenedicarboxaldehyde is oxidized to the final product using an oxidizing agent. A variety of oxidizing agents can be employed, including lead tetraacetate, manganese oxide, or chromium trioxide.

-

A preferred method involves stirring the dihydro-intermediate in a solution of lithium bromide in acetonitrile saturated with oxygen at 50°-75° C for 12-24 hours.

-

The final 9,10-anthracenedicarboxaldehyde product is then isolated and purified using standard procedures such as filtration, extraction, chromatography, and crystallization.

Structure-Property Relationships: A Quantitative Overview

| Compound | Substituent (R) | Absorption λmax (nm) | Molar Absorptivity (log ε) | Emission λmax (nm, solution) | Emission λmax (nm, solid state) | Quantum Yield (Φ) |

| A | -H | 398 | 4.10 | 430 | 455 | 0.85 |

| B | -NO2 | 398 | 4.15 | 430 | 540 | 0.15 |

| C | -C≡C-Ph | 425 | 4.35 | 485 | 500 | 0.80 |

| D | -C≡C-Ph-OMe | 425 | 4.40 | 490 | 505 | 0.75 |

Data adapted from Pizzoferrato et al., Materials Sciences and Applications, 2015.[1][2]

Experimental Characterization Techniques

A thorough understanding of the structure-property relationships in anthracene dicarboxaldehydes necessitates a suite of experimental characterization techniques.

UV-Vis and Fluorescence Spectroscopy

These techniques are fundamental for probing the electronic transitions and emissive properties of the synthesized compounds.

Experimental Protocol: UV-Vis Absorption and Fluorescence Spectroscopy

-

Sample Preparation: Solutions of the anthracene dicarboxaldehyde derivatives are prepared in a suitable spectroscopic grade solvent (e.g., cyclohexane, THF) in a 1 cm pathlength quartz cuvette. For quantum yield measurements, a series of solutions with absorbances at the excitation wavelength ranging from 0.02 to 0.1 should be prepared to avoid inner filter effects.

-

UV-Vis Absorption Spectroscopy: Absorption spectra are recorded using a dual-beam UV-Vis spectrophotometer. The absorption values are typically collected with a spectral bandwidth of 1.0 nm and a data interval of 0.25 nm.

-

Fluorescence Spectroscopy: Emission spectra are recorded on a spectrofluorometer. The excitation and emission monochromators are set to a specific bandwidth (e.g., 4.25 nm). The data is collected at a set interval (e.g., 0.5 nm) with a defined integration time. The spectra are corrected for wavelength-dependent instrument sensitivity and any background (dark counts) is subtracted.

-

Quantum Yield Determination: The fluorescence quantum yield (Φ) is determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.546). The quantum yield of the sample is calculated using the following equation:

Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Single-Crystal X-ray Diffraction

This powerful technique provides precise three-dimensional structural information, including bond lengths, bond angles, and intermolecular packing, which is crucial for correlating molecular structure with bulk properties.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. The choice of solvent is critical and often determined empirically.

-

Data Collection: A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a focused monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². The final refined structure provides the atomic coordinates, from which detailed geometric parameters can be derived.

Visualizing Key Concepts and Workflows

Graphical representations are invaluable for understanding the complex relationships and processes involved in studying structure-property relationships.

Caption: Workflow for Investigating Structure-Property Relationships.

Caption: Influence of Substituents on Anthracene's Electronic Properties.

Applications in Drug Development

Derivatives of anthracene dicarboxaldehydes have shown promise as anticancer agents. For instance, bisantrene, a bisguanylhydrazone derivative of 9,10-anthracenedicarboxaldehyde, exhibits significant antitumor activity. The planar anthracene core is thought to intercalate into DNA, while the side chains interact with the grooves of the DNA helix. This interaction inhibits both DNA and RNA synthesis, leading to cytotoxic effects. The structure-activity relationship studies in this area are crucial for designing new analogs with improved efficacy and reduced side effects.

Conclusion

The systematic investigation of structure-property relationships in anthracene dicarboxaldehydes is a powerful strategy for the development of new functional materials and therapeutic agents. By combining targeted synthesis, detailed photophysical and structural characterization, and computational modeling, researchers can gain a deep understanding of how molecular architecture dictates function. This knowledge-driven approach will continue to fuel innovation in diverse scientific fields.

References

Methodological & Application

Application Notes and Protocols: Anthracene-9,10-dicarbaldehyde as a Building Block for Covalent Organic Frameworks

Audience: Researchers, scientists, and drug development professionals.

These notes provide an overview of the synthesis and application of covalent organic frameworks (COFs) using anthracene-9,10-dicarbaldehyde as a key building block. The unique photophysical properties of the anthracene moiety make these COFs promising materials for applications in photocatalysis and optoelectronics.

Introduction to Anthracene-Based COFs

This compound is a versatile building block for the construction of two-dimensional (2D) covalent organic frameworks. The planar and aromatic nature of the anthracene core contributes to the formation of crystalline, porous structures with extended π-conjugation. These characteristics are highly desirable for applications in materials science, particularly in fields requiring light-matter interactions. COFs synthesized from this building block have demonstrated potential as efficient photocatalysts and components in optoelectronic devices.[1][2] The introduction of the anthracene unit can extend the visible light absorption range of the resulting COF, enhancing its performance in light-driven applications.[3]

Data Presentation: Properties of Anthracene-Based COFs

The properties of COFs are highly dependent on their synthesis conditions and the co-monomers used. Below is a summary of key quantitative data for a representative anthracene-based COF, AND-TAPT, synthesized from this compound (AND) and 1,3,5-tris(4-aminophenyl)triazine (TAPT).

| Property | Value | Reference |

| Brunauer-Emmett-Teller (BET) Surface Area | 819 m²/g | [3] |

| Pore Size | 1.1 nm (experimental) | [1] |

| Thermal Stability (TGA) | Stable up to ~400 °C | [3] |

| Photocatalytic Amine Oxidative Coupling Conversion | >99% | [3] |

| Photocatalytic Selective Sulfide Oxidation Conversion | >99% | [3] |

Experimental Protocols

Synthesis of this compound (AND)

This protocol describes the synthesis of the aldehyde building block from 9,10-dibromoanthracene.

Materials:

-

9,10-dibromoanthracene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Water

-

Dry ice/acetone bath

Procedure:

-

Dissolve 9,10-dibromoanthracene (e.g., 4.77 g, 13 mmol) in anhydrous THF (200 mL) in a three-neck round-bottom flask under an inert atmosphere.[4]

-

Cool the solution to -78 °C using a dry ice/acetone bath.[4]

-

Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution and stir for 1 hour at -78 °C.[1]

-

Add anhydrous DMF (5.0 equivalents) dropwise to the reaction mixture.[1]

-

Allow the mixture to warm to room temperature and stir for an additional hour.[1]

-

Quench the reaction by pouring the mixture into water (e.g., 25 mL).[1]

-

Filter the resulting precipitate and dry to obtain this compound as an orange solid.[1]

-

The product can be further purified by column chromatography if necessary.

Synthesis of an Anthracene-Based COF (AND-TAPT)

This protocol outlines the solvothermal synthesis of a COF from this compound (AND) and 1,3,5-tris(4-aminophenyl)triazine (TAPT).

Materials:

-

This compound (AND)

-

1,3,5-Tris(4-aminophenyl)triazine (TAPT)

-

Solvent mixture (e.g., n-butanol/o-dichlorobenzene)

-

Aqueous acetic acid (e.g., 6 M)

-

Pyrex tube

Procedure:

-

In a Pyrex tube, add this compound, 1,3,5-tris(4-aminophenyl)triazine, n-butanol, o-dichlorobenzene, and aqueous acetic acid in appropriate molar ratios.[5]

-

Sonicate the mixture for 10 minutes to ensure homogeneity.[5]

-

Subject the tube to three freeze-pump-thaw cycles to degas the solution.[5]

-

Seal the tube under vacuum.

-

Heat the sealed tube in an oven at 120 °C for 3 days.[5]

-

After cooling to room temperature, a precipitate will have formed.

-